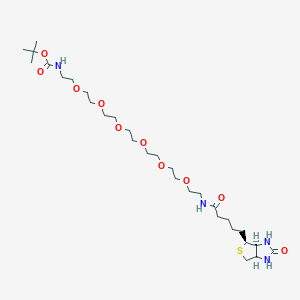
Ala-Asn(Trt)-PAB
Overview
Description
Ala-Asn(Trt)-PAB is a useful research compound. Its molecular formula is C33H34N4O4 and its molecular weight is 550.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Properties : α-Linolenic Acid (ALA), found in vegetable products, targets endogenous neuroprotective and neurorestorative pathways in the brain. It improves cognitive function in animals exposed to soman, a nerve agent (Piermartiri et al., 2015).
Inhibition of Hormone Synthesis : ASB2, an octadecapeptide, inhibits juvenile hormone synthesis in cockroach brains, showcasing its potential in insect physiology studies (Pratt et al., 1991).
Protein Structure Analysis : Studies on the Ala extended fibrillar N-terminal fragment of PABPN1 reveal insights into the topology of fibrillar proteins, aiding in the understanding of diseases like oculopharyngeal muscular dystrophy (Sackewitz et al., 2008).
Enzyme Activity and Protein Splicing : Research indicates that protein cleavage can occur independently of the canonical splicing mechanism when specific amino acids are replaced, such as Cys by Ala and Asn by Asp (Siegart et al., 2015).
Proton Release in Photoreceptors : Bacteriorhodopsin mutants with altered amino acids, including Ala and Asn, show significant changes in proton release and uptake, revealing their roles in photoreceptor function (Otto et al., 1990).
Peptide Stability and Bioavailability : Research on cFPAAYpAB, an inhibitor of metalloendopeptidase, shows that it is rapidly degraded in circulation to cFPAlaAla, highlighting the importance of peptide stability in therapeutic applications (Lew et al., 1996).
Vascular Action Antagonism : Studies on 1-Asn-8-Ala-angiotensin II demonstrate its role as a specific competitive antagonist of the vascular action of angiotensin II, both in vitro and in vivo (Pals et al., 1971).
Enhancing Tumor Targeting : Research indicates that coadministration of specific enzyme inhibitors can improve peptide bioavailability and tumor uptake, useful in cancer therapy (Nock et al., 2014).
Prostate Cancer Imaging : Studies suggest that 18F-labeled GRPR agonists may be preferable for prostate cancer imaging due to their high tumor uptake and retention compared to antagonists (Yang et al., 2011).
Peptide-functionalized Nanoparticles : Peptide-functionalized gold nanoparticles (PFNs) can act as colorimetric sensors for metal ions due to their interaction with amino acid functional groups (Slocik et al., 2008).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O4/c1-23(34)31(40)36-29(32(41)35-28-19-17-24(22-38)18-20-28)21-30(39)37-33(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20,23,29,38H,21-22,34H2,1H3,(H,35,41)(H,36,40)(H,37,39)/t23-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCYRHBKYQNFLC-IADCTJSHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



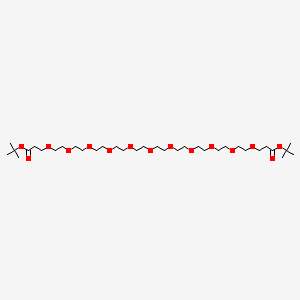



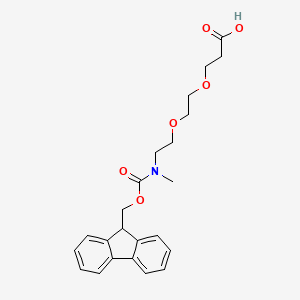
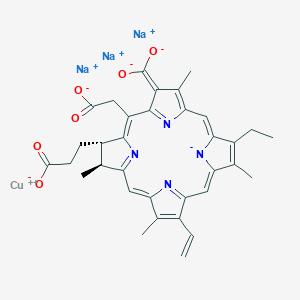
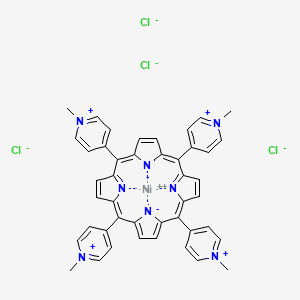
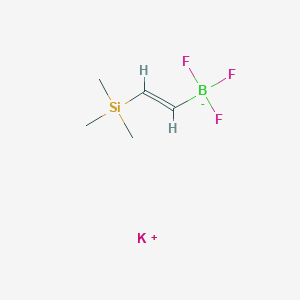
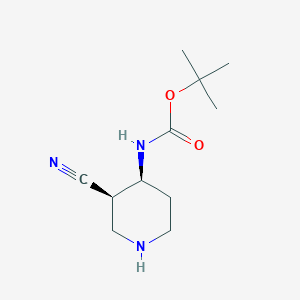
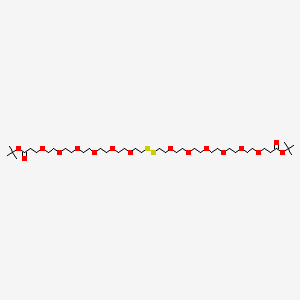

![2,3,4,7-tetrahydro-1H-furo[3,4-b]pyridin-5-one](/img/structure/B8133598.png)
